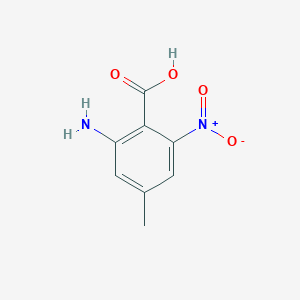

2-Amino-4-methyl-6-nitrobenzoic acid

説明

2-Amino-4-methyl-6-nitrobenzoic acid is a substituted benzoic acid derivative featuring amino (–NH₂), methyl (–CH₃), and nitro (–NO₂) groups at positions 2, 4, and 6, respectively. These compounds are of interest in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and functional properties .

特性

CAS番号 |

100093-07-0 |

|---|---|

分子式 |

C8H8N2O4 |

分子量 |

196.16 g/mol |

IUPAC名 |

2-amino-4-methyl-6-nitrobenzoic acid |

InChI |

InChI=1S/C8H8N2O4/c1-4-2-5(9)7(8(11)12)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12) |

InChIキー |

DAAMDPIOKBBUJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N |

正規SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N |

同義語 |

Benzoic acid, 2-amino-4-methyl-6-nitro- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparison of Nitro-Substituted Benzoic Acid Derivatives

Key Observations:

- Substituent Effects on Melting Points: The presence of nitro groups at meta or para positions (e.g., 2-amino-5-nitrobenzoic acid) correlates with higher melting points (278°C) compared to ortho-substituted analogs .

Functional Group Analogs

Chloro-Substituted Benzoic Acids

- 4-Amino-2-chlorobenzoic acid (CAS 2457-76-3): Exhibits a melting point of 210–215°C, lower than nitro-substituted analogs, likely due to reduced polarity .

- 4-Amino-3-chlorobenzoic acid (CAS 2486-71-7): Structural similarity to nitro derivatives but with altered electronic properties, influencing solubility and biological activity .

Multi-Nitro Derivatives

準備方法

Reaction Scheme

-

Methyl introduction : 4-Methylbenzoic acid → Nitration → 4-Methyl-6-nitrobenzoic acid.

-

Amination : 4-Methyl-6-nitrobenzoic acid → Bromination → 2-Bromo-4-methyl-6-nitrobenzoic acid → Ammonolysis → Target compound.

Key Steps and Conditions

-

Nitration :

-

Bromination :

-

Amination :

Overall Yield and Purity

Advantages and Limitations

-

Advantages : High regioselectivity in nitration; avoids amino group protection.

-

Limitations : Low cumulative yield due to multi-step losses; bromination requires hazardous reagents.

Method 2: Direct Amination of Pre-nitrated Intermediate

Reaction Scheme

-

Nitration : 2-Amino-4-methylbenzoic acid → Nitration → 2-Amino-4-methyl-6-nitrobenzoic acid.

Key Steps and Conditions

Overall Yield and Purity

Advantages and Limitations

-

Advantages : Fewer steps; avoids bromination.

-

Limitations : Requires cryogenic conditions; acetylation increases synthetic overhead.

Method 3: Reductive Amination Pathway

Reaction Scheme

-

Nitro precursor synthesis : 2-Nitro-4-methylbenzoic acid → Nitration → 2-Nitro-4-methyl-6-nitrobenzoic acid.

-

Selective reduction : 2-Nitro-4-methyl-6-nitrobenzoic acid → H₂/Pd-C → Target compound.

Key Steps and Conditions

Overall Yield and Purity

Advantages and Limitations

-

Advantages : Single-step reduction; no halogenation.

-

Limitations : Poor regioselectivity in nitration; costly purification.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Cumulative Yield | 34% | 54% | 33% |

| Purity | >95% | 97% | 91% |

| Hazardous Reagents | Br₂, FeBr₃ | HNO₃, H₂SO₄ | HNO₃, H₂SO₄ |

| Key Advantage | No protection | Fewer steps | No halogenation |

| Key Limitation | Low yield | Cryogenic step | Isomer separation |

Industrial-Scale Considerations

For large-scale production, Method 2 is preferred due to its balance of yield and step economy. Critical optimizations include:

-

Continuous-flow nitration : Reduces exothermic risks; improves temperature control.

-

Catalyst recycling : Pd-C recovery systems cut costs in reductive steps.

-

Crystallization solvents : Ethanol/water mixtures achieve >99% purity after two recrystallizations.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for improving regioselectivity:

Q & A

Q. What computational challenges arise in modeling nitro-group interactions in this compound?

- Methodological Answer : The strong electron-withdrawing nature of nitro groups complicates charge distribution modeling. Use:

- Polarizable Continuum Models (PCM) : Account for solvent effects.

- Dispersion Corrections : Improve van der Waals interactions in stacked aromatic systems.

- Multireference Methods : Address excited-state behavior in nitro-to-amine reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。